N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Medicinal Chemistry Structure-Activity Relationship Chemoinformatics

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 954716-39-3) is a synthetic small molecule belonging to the sulfamoyl-benzamide class, defined by a 1,3,4-oxadiazole core substituted at the 5-position with a benzyl group and a methyl(phenyl)sulfamoyl side chain. Its molecular formula is C23H20N4O4S (MW 448.5 g/mol).

Molecular Formula C23H20N4O4S
Molecular Weight 448.5 g/mol
CAS No. 954716-39-3
Cat. No. B6500565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
CAS954716-39-3
Molecular FormulaC23H20N4O4S
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=CC=C4
InChIInChI=1S/C23H20N4O4S/c1-27(19-10-6-3-7-11-19)32(29,30)20-14-12-18(13-15-20)22(28)24-23-26-25-21(31-23)16-17-8-4-2-5-9-17/h2-15H,16H2,1H3,(H,24,26,28)
InChIKeyUIGAPDHEMHSFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 954716-39-3) Procurement-Relevant Baseline


N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 954716-39-3) is a synthetic small molecule belonging to the sulfamoyl-benzamide class, defined by a 1,3,4-oxadiazole core substituted at the 5-position with a benzyl group and a methyl(phenyl)sulfamoyl side chain. Its molecular formula is C23H20N4O4S (MW 448.5 g/mol) . Compounds in this family have been explored as selective β3-adrenergic receptor agonists and PPAR agonists, though published quantitative profiling of this specific entry remains sparse [1].

Why Generic Substitution of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide Carries Scientific Risk


Within the oxadiazole-sulfamoyl-benzamide series, even minor structural perturbations can dramatically alter target selectivity and pharmacokinetics. For example, replacing a 5-benzyl with a 5-ethyl group or swapping the methyl(phenyl)sulfamoyl for a benzyl(ethyl)sulfamoyl has been shown to shift β3-adrenoceptor agonist potency and selectivity profiles in close analogs [1]. Without a comparative dataset anchored to this specific benzyl-oxadiazole congener, assuming functional interchangeability with any in-class analog is scientifically unsupported and may compromise experimental reproducibility.

Quantitative Differentiation Evidence for N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide


Structural Differentiation from Closest DFP Analog (5-(4-Fluorophenyl)-substituted Congener)

The target compound is distinguishable from the nearest ChEBI-listed analog N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CHEBI:105156) by the absence of a 4-fluoro substituent and the presence of an unsubstituted benzyl group at the oxadiazole 5-position. This substitution difference, while lacking direct potency data, is known in the broader β3-AR oxadiazole class to influence both potency and selectivity; the 4-trifluoromethoxy benzyl analog (5f) achieved an EC50 of 8 nM at β3-AR with 100-fold selectivity over β1/β2, whereas the unsubstituted 5-benzyl prototype typically shows significantly weaker activity [1].

Medicinal Chemistry Structure-Activity Relationship Chemoinformatics

Differentiation from 5-Methyl-Substituted Oxadiazole Analog (CAS 685837-45-0)

The target compound features a 5-benzyl group on the 1,3,4-oxadiazole ring, whereas the closely related analog 4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 685837-45-0) carries a 5-methyl substituent. In the β3-AR agonist series, switching from a 5-alkyl to a 5-benzyl group improved both in vitro potency and oral bioavailability in dogs; for example, the benzyl analog 5f showed 30 ± 4% oral bioavailability with a half-life of 3.8 ± 0.4 h, while the corresponding 5-alkyl congeners typically exhibited lower oral exposure [1].

Chemical Biology Oxadiazole Chemistry Compound Sourcing

Physicochemical Property Differentiation from 5-Ethyl Analog (CHEBI:117244)

The compound's calculated lipophilicity (LogP) is markedly higher than that of the 5-ethyl analog N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (CHEBI:117244, MW = 386.43 g/mol) due to the additional phenyl ring. While experimental LogP data are unavailable, the molecular size increase (448.5 vs. 386.4 g/mol) and additional aromatic surface area predict a LogP difference of approximately +1.0 to +1.5 log units, which may translate into higher plasma protein binding and lower aqueous solubility for the target compound [1].

Drug Discovery Physicochemical Profiling In Silico ADME

Validated Application Scenarios for N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide


β3-Adrenoceptor SAR Probe Candidate

The compound's unsubstituted 5-benzyl oxadiazole scaffold makes it suitable as a reference tool or starting point for β3-AR structure-activity relationship (SAR) studies. Although no direct potency data are available, its core structure is closely related to nanomolar β3-AR agonists, and systematic benzyl substitution is a known optimization strategy to balance potency, selectivity, and oral bioavailability [1].

Halogen-Free Lead Optimization

Since the nearest potent analog (5f) contains a 4-trifluoromethoxy group, this halogen-free variant may be preferred in programs where metabolic defluorination is a concern or where intellectual property around halogenated oxadiazole-sulfonamides is already constrained. Comparative metabolic stability testing against the fluorinated benchmark is recommended to quantify this advantage.

Physicochemical Reference Compound in Oxadiazole Library

With its elevated molecular weight (448.5 g/mol) and increased aromatic surface area relative to 5-alkyl oxadiazole analogs, this compound can serve as a high-LogP reference standard for solubility, permeability, and protein binding calibration within oxadiazole-sulfamoyl screening libraries [1].

Quote Request

Request a Quote for N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.